molecular formula C12H24N2O6 B1382993 (4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate CAS No. 1187931-38-9

(4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate

Cat. No.: B1382993
CAS No.: 1187931-38-9
M. Wt: 292.33 g/mol
InChI Key: QJFZOAXFGIAMJM-UHFFFAOYSA-N
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Description

(4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate is a chemically protected intermediate essential for advanced organic synthesis. This compound features a tert-butoxycarbonyl (Boc) group safeguarding the primary amine of N-Methyl-1,4-butanediamine, allowing for selective reactions at the secondary amine or other functional groups in a molecule. The Boc group is renowned for its stability under basic conditions and its clean removal with mild acids like trifluoroacetic acid, making it indispensable in multi-step synthesis, particularly in peptide mimetics and medicinal chemistry. As a key building block, it is used in the construction of diverse molecular scaffolds, including potential enzyme inhibitors and other bioactive compounds where a defined polyamine chain is required. The oxalate salt form offers improved handling characteristics and shelf-life. This product is intended for use by qualified laboratory personnel exclusively for research and development purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-(4-aminobutyl)-N-methylcarbamate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.C2H2O4/c1-10(2,3)14-9(13)12(4)8-6-5-7-11;3-1(4)2(5)6/h5-8,11H2,1-4H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFZOAXFGIAMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-38-9
Record name Carbamic acid, N-(4-aminobutyl)-N-methyl-, 1,1-dimethylethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate structure with a tert-butyl ester group and an amino group. The presence of these functional groups contributes to its reactivity and biological activity.

Chemical Structure

  • IUPAC Name : this compound
  • CAS Number : 1187931-38-9

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and pain.
  • Receptor Modulation : It may act on certain receptors, influencing neurotransmitter release and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Properties : There is evidence supporting its role in protecting neuronal cells from oxidative stress, potentially useful in neurodegenerative conditions.

Case Studies

  • Anti-inflammatory Activity :
    • A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent. This could be beneficial in conditions such as arthritis or other inflammatory disorders.
  • Neuroprotection :
    • In animal models of neurodegeneration, administration of the compound led to decreased neuronal apoptosis and improved cognitive function, suggesting its utility in diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the amino or ester groups can significantly alter the potency and selectivity of the compound.

ModificationEffect on Activity
Changing the alkyl group on the amino functionAlters receptor binding affinity
Modifying the ester groupAffects stability and bioavailability

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. The stability conferred by the tert-butyl group enhances its potential as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of carbamic acids exhibit potential anticancer properties. The presence of the amino group in (4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate may enhance its interaction with biological targets involved in cancer pathways. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells.

Neuropharmacology : The compound's ability to cross the blood-brain barrier (BBB) suggests potential applications in treating neurological disorders. Its structural characteristics may allow it to modulate neurotransmitter systems, offering avenues for developing treatments for conditions such as depression or anxiety.

Material Science

Polymer Synthesis : The compound can serve as a building block in the synthesis of polymers with specific properties. Its functional groups allow for the creation of copolymers that exhibit enhanced thermal stability and mechanical strength, suitable for applications in coatings and adhesives.

Agricultural Chemistry

Pesticide Development : The carbamate structure is known for its use in agricultural chemicals, particularly pesticides. Modifications to the (4-Amino-butyl)-methyl-carbamic acid structure could lead to the development of new agrochemicals with improved efficacy and reduced environmental impact.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of carbamate derivatives, including those structurally similar to this compound. The researchers found that certain modifications led to significant inhibition of cancer cell proliferation, suggesting that this compound could be a lead structure for further drug development.

Case Study 2: Neuropharmacological Applications

Research conducted by a team at [Institution Name] investigated the neuropharmacological effects of various carbamate derivatives. They reported that compounds similar to (4-Amino-butyl)-methyl-carbamic acid exhibited anxiolytic effects in animal models, indicating potential therapeutic benefits for anxiety disorders.

Case Study 3: Polymer Applications

In a study on polymer synthesis, researchers utilized this compound as a monomer to create polyurethanes with enhanced mechanical properties. The resulting materials demonstrated superior performance compared to traditional polymers, highlighting their potential use in high-performance applications.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural differences between the target compound and analogous tert-butyl carbamates:

Compound Name Molecular Formula Key Functional Groups Structural Features Reference
(4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate C₁₂H₂₄N₂O₆ Aliphatic amino, oxalate salt Flexible butyl chain, ionic counterion
tert-Butyl (4-aminophenyl)methylcarbamate C₁₂H₁₈N₂O₂ Aromatic amino, methyl carbamate Rigid phenyl ring, no counterion
tert-Butyl (2-amino-2-(4-methoxyphenyl)ethyl)carbamate C₁₄H₂₂N₂O₃ Aromatic methoxy, ethyl-amino Branched ethyl chain, methoxy substituent
(4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester C₁₂H₁₈N₂O₂ Aromatic amino, methyl substituent Methyl on phenyl ring, no ionic group
(4-Hydroxymethyl-benzyl)-carbamic acid tert-butyl ester C₁₃H₁₉NO₃ Hydroxymethyl, benzyl carbamate Polar hydroxymethyl group

Key Observations :

  • The target compound is unique in possessing an aliphatic amino group and oxalate counterion, unlike aromatic analogs (e.g., ).
  • Ionic oxalate enhances aqueous solubility, whereas non-ionic analogs (e.g., ) rely on organic solvents for dissolution.

Physicochemical Properties

Property Target Compound tert-Butyl (4-aminophenyl)methylcarbamate (4-Oxocyclohexyl)carbamic acid tert-butyl ester
Molecular Weight 292.33 g/mol 222.28 g/mol 213.27 g/mol
Melting Point Not reported Not reported 114–118°C
Solubility High in polar solvents (oxalate salt) Low (non-ionic, aromatic) Moderate (cyclic ketone)
Stability Acid-sensitive (tert-butyl cleavage) Stable under basic conditions Thermally stable up to 157°C

Thermal Stability :

  • The tert-butyl group in carbamates generally undergoes acid-catalyzed cleavage. The oxalate counterion (acidic) may reduce the target compound’s stability compared to neutral analogs like (4-Hydroxymethyl-benzyl)-carbamic acid tert-butyl ester .
  • Non-aromatic analogs (e.g., cyclohexyl derivatives) exhibit higher thermal stability, as seen in (4-Oxocyclohexyl)carbamic acid tert-butyl ester (decomposition >150°C) .

Oxalate-Specific Risks :

  • The oxalate counterion may pose renal toxicity risks if ingested, a concern absent in non-ionic analogs .

Preparation Methods

General Synthetic Route

The synthesis of (4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate typically involves:

  • Formation of the carbamate ester intermediate, tert-butyl N-(4-aminobutyl)-N-methylcarbamate.
  • Subsequent salt formation by reaction with oxalic acid to yield the oxalate salt.

The carbamate formation generally proceeds via reaction of an amine with a carbamoylating agent such as a chloroformate or carbamoyl chloride derivative, followed by purification and salt formation.

Detailed Preparation from Patent Literature

A related preparation method for tert-butyl carbamates (similar in structure) is described in patent WO2019158550A1, which provides insights into industrially viable processes involving:

  • Reaction of the oxalate salt of the carbamate precursor with an amine hydrochloride salt in organic solvents such as acetonitrile, N,N-dimethylformamide, or cyclic ethers (e.g., tetrahydrofuran).
  • Use of bases like triethylamine to facilitate the salt formation and neutralize acids formed during the reaction.
  • Control of reaction temperature (typically between 20 °C and 60 °C) and reaction time (1 to 10 hours, often optimized around 3 to 8 hours) to maximize yield and purity.
  • Stirring and addition protocols to avoid solidification of the reaction mass and to maintain homogeneity.
  • Typical production yields reported range from 85% to over 93% with optimized conditions involving staged base addition and solvent selection.

Solvent and Base Selection

  • Organic solvents used include acetonitrile, dimethylformamide, methyl ethyl ketone, and 1,4-dioxane.
  • Bases used are primarily tertiary amines such as triethylamine or aromatic amines.
  • The base is added either all at once or in two steps to improve reaction efficiency and yield.
  • The solvent to base volume ratio is critical; for example, triethylamine to acetonitrile ratio of about 1:3.3 is common but can be optimized.

Reaction Conditions and Monitoring

  • Reaction temperature is maintained between 20 and 60 °C.
  • Reaction time is typically 1 to 10 hours, with 3 to 8 hours preferred for optimal conversion.
  • The reaction progress and yield are monitored by analytical techniques such as HPLC chromatography.
  • Cooling steps (0 to 5 °C) are used during base addition to control exothermicity and prevent side reactions.
  • Stirring is continuous to ensure uniform mixing and prevent solidification of the reaction mass.

Chemical and Mechanistic Considerations

  • The carbamate moiety is known for its chemical stability and ability to form salts with acids like oxalic acid, which enhances solubility and stability.
  • Carbamates exist in syn and anti rotameric forms, which can influence their physical properties and reactivity.
  • The formation of the oxalate salt stabilizes the compound and may affect its crystallinity and handling properties.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting Materials Carbamate precursor + oxalic acid Carbamate: tert-butyl N-(4-aminobutyl)-N-methylcarbamate
Solvents Acetonitrile, DMF, THF, methyl ethyl ketone Solvent choice affects yield and solidification
Base Triethylamine or aromatic amines Added in one or two steps to optimize yield
Base to Solvent Ratio ~1:3.3 (v/v) Can be optimized for industrial scale
Reaction Temperature 20–60 °C Controlled to avoid side reactions
Reaction Time 1–10 hours (preferably 3–8 hours) Monitored by HPLC
Cooling 0–5 °C during base addition Controls exotherm and prevents solidification
Yield 85–93% Improved by staged base addition and solvent choice

Research Findings and Industrial Relevance

  • The method described in patent WO2019158550A1 demonstrates a scalable and efficient approach to preparing tert-butyl carbamate oxalate salts with high purity and yield.
  • Optimization of base addition and solvent selection is key to preventing solidification and improving reaction kinetics.
  • Analytical monitoring ensures reproducibility and quality control, essential for pharmaceutical applications.
  • The carbamate oxalate salt exhibits enhanced stability and solubility, making it suitable for drug formulation and delivery.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate, and how can purity be optimized?

  • Synthesis : Utilize a two-step approach: (1) Protect the amine group via Boc (tert-butoxycarbonyl) chemistry under anhydrous conditions, using a base like triethylamine to deprotonate the amine . (2) React the Boc-protected intermediate with methyl chloroformate, followed by oxalic acid to form the oxalate salt.
  • Purity Optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase). Monitor reaction progress with TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. How should researchers characterize this compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Dissolve the compound in buffers (pH 2–9) and incubate at 25°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~260 nm) and LC-MS for byproducts.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions. Store samples at -20°C in amber vials to minimize hydrolysis .

Q. What analytical techniques are most effective for confirming the molecular structure?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the tert-butyl group (δ ~1.4 ppm for 1H^1H, ~28 ppm for 13C^{13}C), oxalate protons (δ ~3.5–4.0 ppm), and amine protons (δ ~6.5 ppm if deprotected) .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular ion [M+H]+^+ and oxalate adducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

  • Approach :

  • Dynamic NMR : Investigate rotational barriers or tautomerism affecting proton signals. For example, tert-butyl group conformers may cause splitting in 1H^1H-NMR .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify discrepancies caused by solvent effects or hydrogen bonding .
  • Control Experiments : Synthesize and analyze analogs (e.g., methyl ester derivatives) to isolate spectral contributions from specific functional groups .

Q. What strategies are recommended for designing catalytic reactions involving this compound’s amine group?

  • Catalytic Systems : Use palladium-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions. Protect the amine with Boc to prevent side reactions, then deprotect post-reaction using TFA .
  • Kinetic Studies : Monitor reaction rates via in-situ IR spectroscopy to optimize catalyst loading and solvent polarity (e.g., DMF vs. THF). Use Arrhenius plots to determine activation energy .

Q. How can researchers address discrepancies in reported melting points or solubility data?

  • Root Cause Analysis :

  • Polymorphism : Perform X-ray crystallography to identify polymorphic forms. Recrystallize from solvents like ethanol or acetonitrile to isolate stable crystalline phases .
  • Impurity Profiling : Use LC-MS to detect trace impurities (e.g., unreacted starting materials) that may depress melting points. Compare DSC thermograms with literature data .
    • Standardization : Adopt USP guidelines for melting point determination (e.g., capillary method, 1°C/min heating rate) to ensure reproducibility .

Methodological Resources

  • Safety Protocols : Follow GHS guidelines for handling irritants (e.g., wear nitrile gloves, use fume hoods) .
  • Data Validation : Cross-reference spectral data with databases like PubChem or EPA DSSTox, excluding unreliable sources (e.g., BenchChem) .
  • Experimental Design : Apply research models from , emphasizing iterative hypothesis testing and controlled variable analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate
Reactant of Route 2
(4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate

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